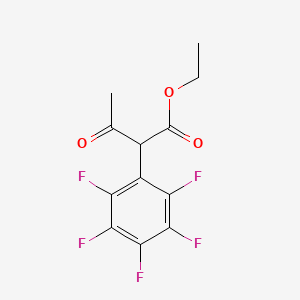
Ethyl 2-(pentafluorophenyl)acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pentafluorophenyl)acetoacetate is a chemical compound belonging to the family of acetoacetates. It is known for its versatility as a building block in organic synthesis. The compound has the molecular formula C12H7F5O3 and is also referred to as ethyl 2-(2,3,4,5,6-pentafluorophenyl)-3-oxobutanoate. Its unique structure, featuring a pentafluorophenyl group, makes it an interesting subject for various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 2-(pentafluorophenyl)acetoacetate typically involves the reaction of ethyl acetoacetate with pentafluorobenzene under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethyl acetoacetate, followed by the addition of pentafluorobenzene . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Ethyl 2-(pentafluorophenyl)acetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group.
Reduction Reactions: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-(pentafluorophenyl)acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(pentafluorophenyl)acetoacetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the pentafluorophenyl group, which enhances its electrophilic character . This allows it to participate in a range of chemical reactions, including nucleophilic substitution and addition reactions . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Ethyl 2-(pentafluorophenyl)acetoacetate can be compared with other acetoacetates, such as:
Ethyl acetoacetate: A simpler analog without the pentafluorophenyl group, commonly used in organic synthesis.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group, used in similar applications.
Diethyl malonate: Another related compound used in malonic ester synthesis, differing in its structure and reactivity.
The uniqueness of this compound lies in the presence of the pentafluorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-oxo-2-(2,3,4,5,6-pentafluorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O3/c1-3-20-12(19)5(4(2)18)6-7(13)9(15)11(17)10(16)8(6)14/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYELJMVJVAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
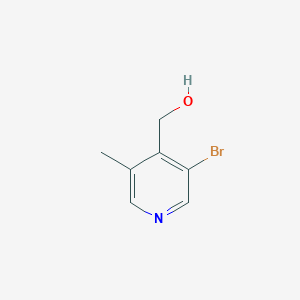
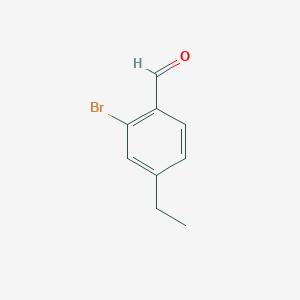
![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
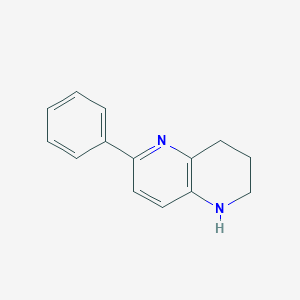
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6359336.png)
![benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B6359340.png)
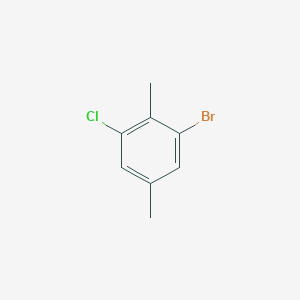


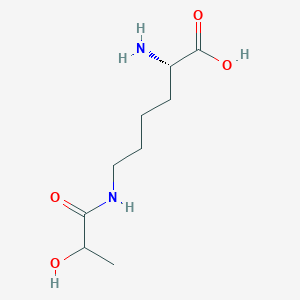
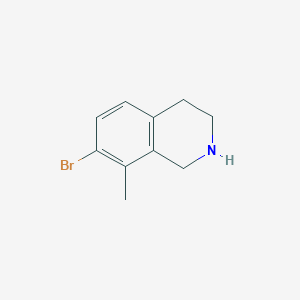
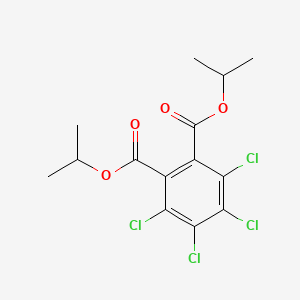
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
